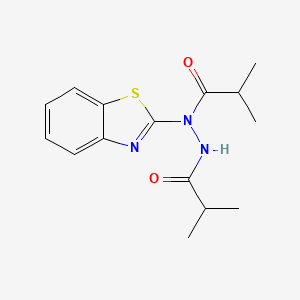![molecular formula C20H29OPSi B14172374 Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane CAS No. 922737-68-6](/img/structure/B14172374.png)
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a 2-(triethylsilyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable oxo compound and a triethylsilyl-substituted alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学的研究の応用
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The oxo group and the triethylsilyl group play crucial roles in modulating the reactivity and binding affinity of the compound.
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Lacks the triethylsilyl group but has similar phosphorus-oxygen bonding.
Triethylsilylphosphine: Contains the triethylsilyl group but lacks the oxo and diphenyl groups.
Phosphine oxides: A broad class of compounds with varying substituents on the phosphorus atom.
Uniqueness
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is unique due to the combination of the oxo group, diphenyl groups, and the triethylsilyl-substituted ethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
特性
CAS番号 |
922737-68-6 |
|---|---|
分子式 |
C20H29OPSi |
分子量 |
344.5 g/mol |
IUPAC名 |
2-diphenylphosphorylethyl(triethyl)silane |
InChI |
InChI=1S/C20H29OPSi/c1-4-23(5-2,6-3)18-17-22(21,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
InChIキー |
FNAPIHWDGMNWLV-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
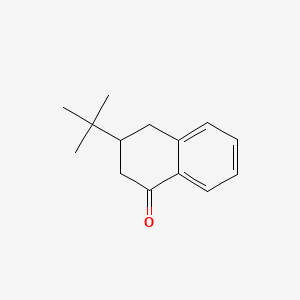
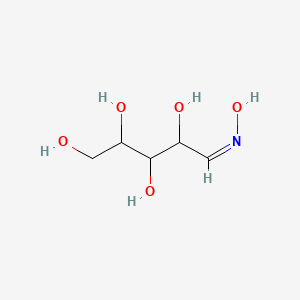
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)
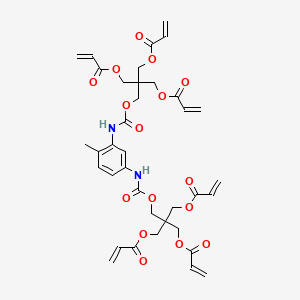
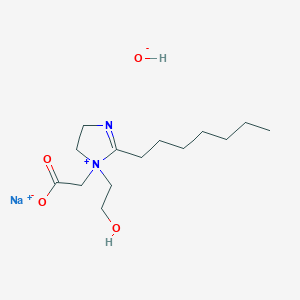



![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
